N'-methyl-N-(3-pyridin-4-yloxyphenyl)-N'-(1-thiophen-3-ylpropan-2-yl)oxamide
Description
“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N'-methyl-N-(3-pyridin-4-yloxyphenyl)-N'-(1-thiophen-3-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(12-16-8-11-28-14-16)24(2)21(26)20(25)23-17-4-3-5-19(13-17)27-18-6-9-22-10-7-18/h3-11,13-15H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXALZFCIYOTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N(C)C(=O)C(=O)NC2=CC(=CC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-pyridin-4-yloxyphenyl and 1-thiophen-3-ylpropan-2-yl derivatives. These intermediates are then coupled through amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
In chemistry, “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate. Its unique structure could interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide
- N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylbutan-2-yl)oxamide
Uniqueness
“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, stability, and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
